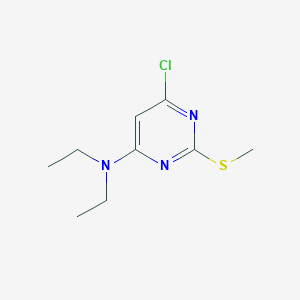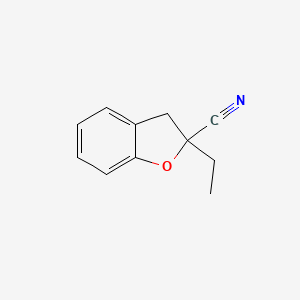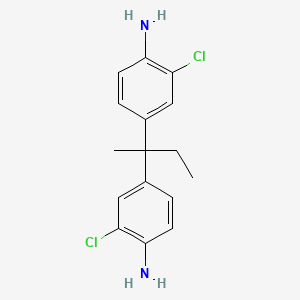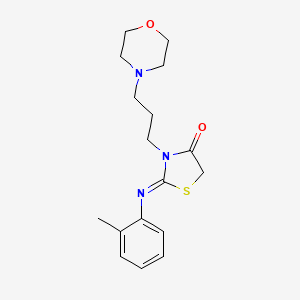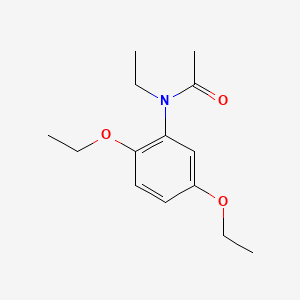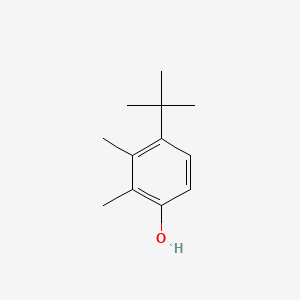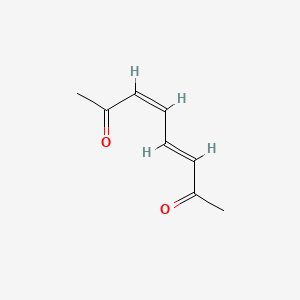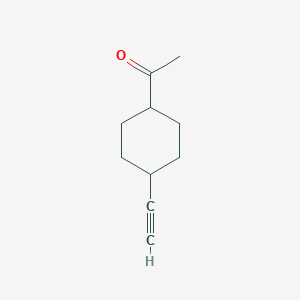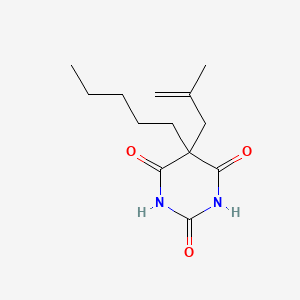
5-(2-Methylprop-2-en-1-yl)-5-pentylpyrimidine-2,4,6(1H,3H,5H)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Methyl-2-propenyl)-5-pentylbarbituric acid is a barbiturate derivative known for its unique chemical structure and potential applications in various scientific fields. Barbiturates are a class of drugs that act as central nervous system depressants and are used for their sedative and anesthetic properties. This particular compound features a pentyl group and a 2-methyl-2-propenyl group attached to the barbituric acid core, which may influence its chemical behavior and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methyl-2-propenyl)-5-pentylbarbituric acid typically involves the reaction of barbituric acid with appropriate alkylating agents. One common method is the alkylation of barbituric acid with 2-methyl-2-propenyl bromide and pentyl bromide in the presence of a strong base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity 5-(2-Methyl-2-propenyl)-5-pentylbarbituric acid.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Methyl-2-propenyl)-5-pentylbarbituric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the alkyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
5-(2-Methyl-2-propenyl)-5-pentylbarbituric acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other barbiturate derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential use as a sedative or anesthetic agent, although its use may be limited due to safety concerns.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 5-(2-Methyl-2-propenyl)-5-pentylbarbituric acid involves its interaction with the central nervous system. It acts as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA and leading to sedative and anesthetic effects. The compound binds to specific sites on the GABA receptor, increasing the receptor’s affinity for GABA and prolonging the opening of chloride ion channels, resulting in hyperpolarization of neurons and reduced neuronal excitability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenobarbital: A widely used barbiturate with sedative and anticonvulsant properties.
Pentobarbital: Another barbiturate used for its anesthetic and sedative effects.
Secobarbital: Known for its use as a short-acting sedative and hypnotic agent.
Uniqueness
5-(2-Methyl-2-propenyl)-5-pentylbarbituric acid is unique due to its specific alkyl groups, which may influence its pharmacokinetic and pharmacodynamic properties. The presence of the 2-methyl-2-propenyl group may affect its lipophilicity and metabolic stability, potentially leading to differences in its duration of action and potency compared to other barbiturates.
Eigenschaften
CAS-Nummer |
67051-51-8 |
|---|---|
Molekularformel |
C13H20N2O3 |
Molekulargewicht |
252.31 g/mol |
IUPAC-Name |
5-(2-methylprop-2-enyl)-5-pentyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C13H20N2O3/c1-4-5-6-7-13(8-9(2)3)10(16)14-12(18)15-11(13)17/h2,4-8H2,1,3H3,(H2,14,15,16,17,18) |
InChI-Schlüssel |
PGKJUSBLYPVEGE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1(C(=O)NC(=O)NC1=O)CC(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Butenal,3-[3,5-bis(1,1-dimethylethyl)phenyl]-,(2E)-](/img/structure/B13811789.png)
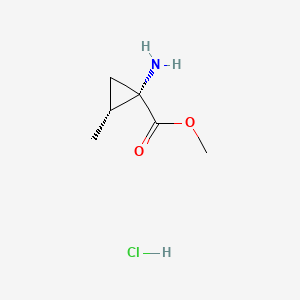
![2-[(E)-2-(2-(Dimethylamino)-3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclohexen-1-YL)ethenyl]-3-ethyl-1,3-benzothiazol-3-ium iodide](/img/structure/B13811795.png)
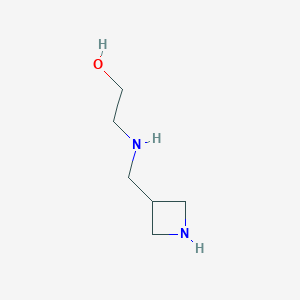
![2-Oxa-1-azatricyclo[4.3.0.03,9]nonane(9CI)](/img/structure/B13811808.png)
![5-(4-Nitrophenoxy)tricyclo[4.2.0.02,4]octane](/img/structure/B13811811.png)
